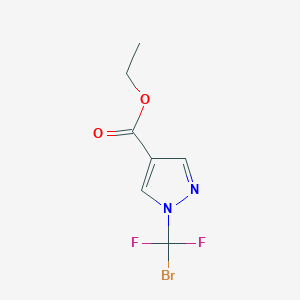

ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate is a halogenated pyrazole derivative characterized by a bromodifluoromethyl (-CF₂Br) substituent at position 1 and an ethyl carboxylate (-COOEt) group at position 4 of the pyrazole ring. This compound is of interest in medicinal and agrochemical research due to the electronegative and lipophilic nature of the bromodifluoromethyl group, which may enhance metabolic stability and target binding .

Properties

Molecular Formula |

C7H7BrF2N2O2 |

|---|---|

Molecular Weight |

269.04 g/mol |

IUPAC Name |

ethyl 1-[bromo(difluoro)methyl]pyrazole-4-carboxylate |

InChI |

InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)5-3-11-12(4-5)7(8,9)10/h3-4H,2H2,1H3 |

InChI Key |

XUQOXEZYVCHMLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C(F)(F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 1H-pyrazole-4-carboxylate with bromodifluoromethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromodifluoromethyl group. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction is usually performed in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Catalysts such as palladium or copper are employed in the presence of ligands to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides due to its bioactive properties.

Material Science: It serves as a precursor for the synthesis of advanced materials with unique electronic or optical properties.

Biological Studies: Researchers use this compound to study its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromodifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazole-4-carboxylate derivatives allows for tailored physicochemical and biological properties. Below is a systematic comparison of ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate with key analogues:

Table 1: Structural and Functional Comparison

Key Observations

Bulkier groups (e.g., 2-phenylpropan-2-yl in ) reduce reaction yields due to steric hindrance during synthesis .

Biological Relevance: Compounds with hydrogen-bonding motifs (e.g., hydroxyl or thioureido groups in ) exhibit enhanced interactions with biological targets, such as enzymes or receptors .

Synthetic Accessibility :

- Ru-catalyzed decarboxylative coupling () and alkylation with cesium carbonate () are common for introducing diverse substituents. However, yields vary significantly (51–82%) depending on steric and electronic factors .

- The target compound’s synthesis may face challenges due to the reactivity of the -CF₂Br group, which is prone to hydrolysis or elimination.

Safety and Handling :

- Brominated derivatives (e.g., ) require stringent safety protocols due to toxicity risks . The bromodifluoromethyl group likely demands similar precautions.

Biological Activity

Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate is a novel pyrazole derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry and agrochemical research due to its unique structural features and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromodifluoromethyl group attached to the pyrazole ring. This configuration enhances its chemical reactivity and biological interactions. The compound can be synthesized through various methods, typically involving the reaction of ethyl 1H-pyrazole-4-carboxylate with bromodifluoromethane under basic conditions, often using solvents like dimethylformamide or tetrahydrofuran at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromodifluoromethyl group enhances the compound's binding affinity, allowing it to modulate enzymatic activities effectively, either as an inhibitor or an activator. This modulation influences various biochemical pathways, making it a candidate for therapeutic applications.

Medicinal Chemistry

This compound has demonstrated potential in the development of pharmaceutical agents. Its structure allows for modifications that can enhance metabolic stability and bioavailability, which are critical factors in drug design . Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Agrochemicals

In agrochemical research, this compound is being explored for its efficacy in developing novel pesticides and herbicides. The bioactive properties attributed to the bromodifluoromethyl group can lead to enhanced herbicidal activity against various plant species, contributing to more effective agricultural practices.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate | Contains difluoromethyl group | Moderate anti-inflammatory effects |

| Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Contains trifluoromethyl group | Enhanced antimicrobial properties |

| Ethyl 1-(chlorodifluoromethyl)-1H-pyrazole-4-carboxylate | Contains chlorodifluoromethyl group | Notable herbicidal activity |

This compound stands out due to its unique halogen interactions, particularly halogen bonding, which may enhance its biological performance compared to analogs .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Antimicrobial Activity : A study demonstrated that derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : In vitro assays showed that this compound could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Cancer Research : Preliminary findings indicate that this compound may inhibit specific cancer cell lines by inducing apoptosis, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.